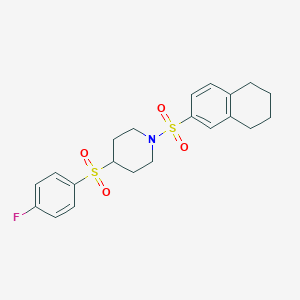

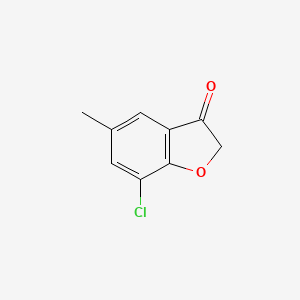

![molecular formula C14H10BrNS2 B2877465 2-(Benzylthio)-5-bromobenzo[d]thiazole CAS No. 1788589-73-0](/img/structure/B2877465.png)

2-(Benzylthio)-5-bromobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis

The benzothiazole core is rarely found in nature, thus most of the known derivatives have been prepared by chemical synthesis . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including “2-(Benzylthio)-5-bromobenzo[d]thiazole”, have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of microbial strains. Modifications at different positions of the thiazole moiety can enhance these properties, making them valuable in the development of new antimicrobial agents .

Anticancer Potential

Research has indicated that thiazole compounds can play a significant role in cancer treatment. They have been found to inhibit the proliferation of various cancer cell lines, and ongoing studies are focused on improving their potency and specificity towards cancerous cells .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them candidates for treating conditions characterized by inflammation. By modulating the activity of inflammatory cytokines, these compounds can potentially be used to manage chronic inflammatory diseases .

Antifungal Applications

Thiazole compounds, including benzothiazole derivatives, have shown promise as antifungal agents. They can be used topically to treat skin infections caused by different fungi, providing an alternative to existing antifungal medications .

Analgesic Effects

Some thiazole derivatives have demonstrated significant analgesic activities. They can be explored for their potential to relieve pain, which could lead to the development of new pain management drugs .

Photosensitizers and Industrial Applications

Thiazoles are also used in non-medical fields such as in the development of photosensitizers for industrial purposes. Their unique chemical structure allows them to be used in various applications, including rubber vulcanization, liquid crystals, and dyes .

作用機序

Target of Action

The primary targets of 2-(Benzylthio)-5-bromobenzo[d]thiazole are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . These fungi are responsible for various plant diseases, leading to significant agricultural losses.

Result of Action

The result of the action of 2-(Benzylthio)-5-bromobenzo[d]thiazole is the inhibition of the growth of certain resistant molds, such as Aspergillus fumigatus and Aspergillus ustus . This makes the compound a potential candidate for the control of these molds, which have a negative impact on food production.

将来の方向性

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-benzylsulfanyl-5-bromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXKMXWEMMSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-5-bromobenzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

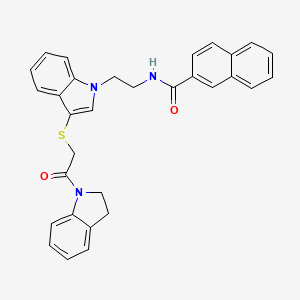

![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)

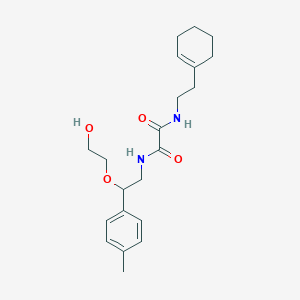

![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)

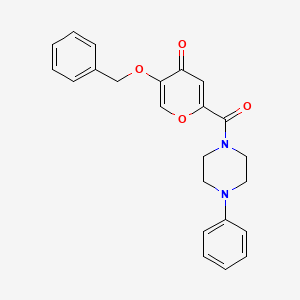

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)